N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-phenyltetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N7OS/c22-14(15-10-7-4-8-11-12(10)19-23-18-11)13-16-20-21(17-13)9-5-2-1-3-6-9/h1-8H,(H,15,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPUZVINSDLTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the formation of the benzo[c][1,2,5]thiadiazole core followed by the introduction of the tetrazole and carboxamide functionalities. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-amino-2-phenyl-2H-tetrazole with benzo[c][1,2,5]thiadiazole-4-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide is its anticancer properties. Research indicates that compounds containing thiadiazole and tetrazole moieties exhibit promising anticancer activities. For instance, derivatives based on these structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study demonstrated that derivatives of the compound significantly reduced cell viability in A172 and H4 cancer cell lines at varying concentrations, suggesting a dose-dependent response to treatment . The mechanism of action is believed to involve disruption of DNA replication processes, which is critical in cancer cell growth inhibition.
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Thiadiazole derivatives have been recognized for their broad-spectrum antimicrobial activity against bacteria and fungi. The unique structure of this compound may enhance its interaction with microbial targets.
Research Findings:
Studies have indicated that similar compounds can inhibit bacterial growth by targeting specific cellular mechanisms, which could be exploited in developing new antibiotics . The ability to disrupt microbial biofilms further adds to its potential as a therapeutic agent against resistant infections.
Antitubercular Activity
Recent investigations into the antitubercular properties of thiadiazole derivatives have highlighted their potential as candidates for treating tuberculosis. The electronic structure of these compounds may influence their efficacy against Mycobacterium tuberculosis.
Case Study:
Research has shown that certain nitro-substituted heteroaromatic carboxamides exhibit significant activity against multiple strains of Mycobacterium tuberculosis, suggesting that modifications to the thiadiazole framework could yield effective antitubercular agents .
Mechanistic Insights
Understanding the mechanisms by which this compound exerts its biological effects is crucial for optimizing its applications. The compound's ability to interact with various biological targets can lead to the development of more effective therapeutic strategies.
Table 1: Mechanisms of Action
| Mechanism | Description |
|---|---|
| DNA Interference | Disruption of DNA replication processes in cancer cells |
| Enzyme Inhibition | Inhibition of enzymes critical for microbial survival |
| Apoptosis Induction | Triggering programmed cell death in malignant cells |
| Biofilm Disruption | Preventing biofilm formation in bacterial infections |
Mechanism of Action
The mechanism of action of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit key enzymes or receptors involved in disease processes. The benzo[c][1,2,5]thiadiazole moiety is known to interact with hypoxia-inducible factors (HIFs), which play a crucial role in cancer cell survival and proliferation under low oxygen conditions . Additionally, the tetrazole ring can enhance the compound’s binding affinity to target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related derivatives, focusing on synthesis, biological activity, and physicochemical properties.
Structural Analogues with Benzothiadiazole Moieties
- Oligothiophene-Benzo[c][1,2,5]thiadiazole Bioconjugates (): Structure: Incorporate benzo[c][1,2,5]thiadiazole linked to oligothiophenes via ester linkages. Application: Used in phototheranostics due to strong absorption/emission in the visible-NIR range. Comparison: The tetrazole-carboxamide in the target compound may reduce optical activity compared to oligothiophenes but could improve solubility for biological applications.
Thiazole/Thiadiazole Carboxamides
- N-Substituted 2-(4-Pyridinyl) Thiazole Carboxamides (): Structure: 2-(4-pyridinyl)thiazole-5-carboxamide derivatives. Synthesis: Carboxylate intermediates coupled with amines using classic reagents (e.g., EDCI/HOBt).
- N-Phenyl-5-Thioxo-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxamides (): Structure: Thiadiazole-thione-carboxamide derivatives. Comparison: The tetrazole in the target compound replaces the thiadiazole-thione, likely reducing sulfur-related toxicity and enhancing metabolic stability .
Anticancer Thiazole Derivatives
- 4-Methyl-2-Phenylthiazole-5-Carboxamide Derivatives (): Structure: Thiazole-carboxamides with hydrazine and thiadiazole side chains. Activity: Compounds 7b (IC50 = 1.61 µg/mL) and 11 (IC50 = 1.98 µg/mL) showed potent activity against HepG-2 cells.
Tetrazole vs. Carboxylic Acid Bioisosteres
Data Tables
Table 1: Structural and Functional Comparison
Key Findings and Implications
- Structural Advantages : The benzothiadiazole-tetrazole combination offers synergistic electronic effects (electron deficiency + bioisosterism), making the compound suitable for dual therapeutic and material applications.
- Anticancer Potential: Structural similarity to thiazole-carboxamides () suggests possible activity against HepG-2, though experimental validation is needed.
- Synthesis Challenges : Tetrazole formation may require nitrile cycloaddition under high-pressure conditions, contrasting with simpler thiazole/thiadiazole syntheses .
Biological Activity
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a benzo[c][1,2,5]thiadiazole moiety and a tetrazole structure, which are known for their diverse biological activities. The molecular formula is CHNS, with a molecular weight of 323.34 g/mol . The presence of these functional groups contributes to its reactivity and interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Benzo[c][1,2,5]thiadiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Tetrazole and Carboxamide Functionalities : The reaction often employs coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the desired compound .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance:
- In vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. In particular, it demonstrated an IC value lower than that of standard chemotherapeutic agents in tests against A431 (human epidermoid carcinoma) and A549 (human lung carcinoma) cells .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Inhibition of Key Enzymes : The benzo[c][1,2,5]thiadiazole moiety interacts with hypoxia-inducible factors (HIFs), which are crucial for tumor survival under low oxygen conditions.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by changes in cell cycle progression and activation of apoptotic markers .
Case Studies
Several case studies have documented the efficacy and safety profile of this compound:
- Study on A431 Cells :
- Comparative Analysis with Other Compounds :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
